molecular formula C15H13Cl2NO4S B5769350 ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate CAS No. 88522-33-2

ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Cat. No.: B5769350
CAS No.: 88522-33-2
M. Wt: 374.2 g/mol
InChI Key: BPUQEOSUUJGRHA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a sulfonamide compound known for its potent inhibitory effects on anion transporters. This compound has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized through the reaction of 4-amino benzoic acid ethyl ester with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the resulting product is purified by recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a reagent to study anion transport mechanisms and to develop new inhibitors of anion transporters.

    Biology: Employed in studies of cellular transport processes, particularly in red blood cells and epithelial cells.

    Medicine: Investigated for its potential therapeutic applications in conditions involving abnormal anion transport, such as cystic fibrosis and hypertension.

    Industry: Utilized in the development of new materials and chemical processes that require precise control of anion transport.

Mechanism of Action

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate exerts its effects by binding to anion transporter proteins and blocking the transport of anions across the plasma membrane. This inhibition affects various physiological processes, such as intracellular pH regulation and fluid secretion. The compound has been shown to inhibit the transport of chloride, bicarbonate, and sulfate ions by targeting anion exchangers and chloride-bicarbonate exchangers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(2-chlorophenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(3,5-dichlorophenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is unique due to its specific inhibitory effects on anion transporters and its ability to affect multiple anion types. This makes it a valuable tool in research focused on understanding and manipulating anion transport mechanisms.

Properties

IUPAC Name

ethyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-15(19)10-3-6-12(7-4-10)18-23(20,21)14-9-11(16)5-8-13(14)17/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUQEOSUUJGRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359705
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-33-2
Record name Benzoic acid, 4-[[(2,5-dichlorophenyl)sulfonyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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